molecular formula C13H25NO2 B1481330 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol CAS No. 2098085-41-5

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol

Cat. No.: B1481330
CAS No.: 2098085-41-5
M. Wt: 227.34 g/mol
InChI Key: PXOAOCZCFXNYPM-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that contains an azaspiro ring, which is a type of spiro compound where one of the rings contains a nitrogen atom . The ethoxymethyl group attached to the azaspiro ring suggests that it might have been synthesized from an alcohol precursor.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azaspiro ring, which is a bicyclic structure consisting of two rings of different sizes sharing a single atom . The ethoxymethyl group would be attached to one of the carbon atoms in the azaspiro ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the functional groups it contains .

Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

Enantioselective Synthesis

A study described the enantioselective synthesis of a chiral intermediate, closely related to the target compound, highlighting its importance in the elaboration of biologically active molecules (D'angelo, Dumas, & Pizzonero, 2005).

Electrolytic Ethoxylation

Research on the electrolytic ethoxylation of γ-furylalkanols led to compounds within the target compound's series, demonstrating a method for intramolecular alkoxylation (Markushina & Shulyakovskaya, 1970).

Synthesis of Spirocyclic Systems

Hydrolysis and Acylation

A study on the hydrolysis and acylation of imino groups in specific isomers provided insights into chemical modifications of spirocyclic systems similar to the target compound (Belikov et al., 2013).

Antimicrobial Agents

Synthesis of bispiroheterocyclic systems aimed at creating new antimicrobial agents demonstrated the utility of spirocyclic systems as functional cores in drug design (Al-Ahmadi, 1996).

Advanced Organic Synthesis Techniques

Triazole-Containing Spiro Dilactones

The efficient preparation of triazole-containing spiro dilactones from related compounds showcases the versatility of spirocyclic compounds in synthetic chemistry (Ghochikyan et al., 2016).

Novel Oxazin Analogs

The synthesis of novel oxazin analogs for antimicrobial activity research indicates the potential for diversifying spirocyclic frameworks to explore new biological activities (Singh et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it’s handled and stored .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it’s a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Properties

IUPAC Name

2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-2-16-10-12-9-14(7-8-15)11-13(12)5-3-4-6-13/h12,15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOAOCZCFXNYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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